molecular formula C11H14BrN3O2 B8382892 1-(5-Bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid

1-(5-Bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid

Cat. No. B8382892
M. Wt: 300.15 g/mol
InChI Key: MYQISFOZUVNMFU-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

Ethyl 1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylate (400 mg, 1.22 mmol) was stirred in dioxan (4 ml) and concentrated hydrochloric acid was added (2.8 ml). The reaction was stirred in a sealed tube at 100° C. for 5 h. LCMS indicated 90% conversion to the acid. The reaction was allowed to cool, diluted with a saturated aqueous solution of sodium hydrogen carbonate to adjust the pH to ˜5 at which point a solid precipitated. The solid was collected by filtration and dried to afford the desired product as a yellow solid (270 mg, 90% purity by LCMS) (77%).
Name
Ethyl 1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][C:11]([CH3:19])([C:14]([O:16]CC)=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.Cl>O1CCOCC1.C(=O)([O-])O.[Na+]>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][C:11]([CH3:19])([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Ethyl 1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylate
Quantity
400 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCC(CC1)(C(=O)OCC)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred in a sealed tube at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)N1CCC(CC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.